N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Description

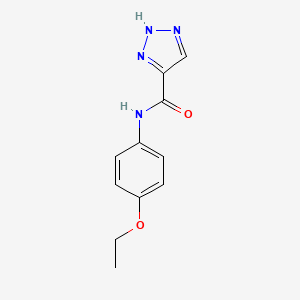

N-(4-Ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 5-position with a carboxamide group and at the 1-position with a 4-ethoxyphenyl moiety.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-9-5-3-8(4-6-9)13-11(16)10-7-12-15-14-10/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXVOZZUKPVQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyphenylamine as a starting material. The reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, such as amines or thiols, can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives, such as N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid.

Reduction: Formation of reduced derivatives, such as this compound alcohol.

Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 4-ethoxyphenyl isocyanate with 1H-1,2,3-triazole derivatives. The resulting compound exhibits a unique structural framework that contributes to its biological properties. The triazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for drug development.

Antimicrobial Activity

Recent studies have shown that derivatives of 1H-1,2,3-triazoles exhibit significant antimicrobial properties. For instance, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have demonstrated selective cytotoxic activity against human leukemic T-cells at nanomolar concentrations . This suggests that this compound may possess similar antimicrobial properties worth exploring.

Anti-diabetic Potential

A novel series of N-phenylacetamide-1,2,3-triazole-indole derivatives have been synthesized and evaluated for their inhibitory effects on α-glucosidase. One of the compounds in this series showed a remarkable improvement in inhibition compared to standard inhibitors like acarbose . This suggests that this compound could also be explored for anti-diabetic applications.

Anti-cancer Activity

The anti-proliferative activity of triazole derivatives has been investigated against various cancer cell lines. For example, compounds derived from triazoles showed promising results in inhibiting the growth of hepatocellular carcinoma and breast cancer cells . The structure of this compound may allow it to interact effectively with cellular targets involved in cancer proliferation.

Medicinal Chemistry

The unique structural features of this compound position it as a candidate for further development in medicinal chemistry. Its potential to act as an antimicrobial or anti-diabetic agent opens avenues for new therapeutic agents.

Agrochemicals

Triazole compounds are widely utilized in agrochemicals due to their fungicidal properties. The application of this compound in agricultural settings could be explored to enhance crop protection against fungal pathogens.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study on α-glucosidase inhibitors | N-(4-thiocyanatophenyl) derivatives showed potent inhibition (IC50 values ranging from 26.8 to 311.3 μM) | Potential anti-diabetic agent |

| Anti-cancer activity assessment | Triazole derivatives demonstrated significant anti-proliferative effects on various cancer cell lines | Cancer treatment development |

| Antimicrobial efficacy evaluation | Compounds exhibited selective cytotoxicity at nanomolar concentrations against leukemic cells | Development of new antimicrobial agents |

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and physical properties of N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide and related compounds:

Key Observations :

Intermolecular Interactions and Crystallography

- Hydrogen Bonding : The carboxamide (–CONH–) group in triazole derivatives facilitates N–H···O and C=O···H interactions, contributing to high melting points (e.g., 240°C for compound 12 in ) .

- Hirshfeld Surface Analysis : For analogs like 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, intermolecular O–H···N and C–H···π interactions dominate crystal packing .

Biological Activity

N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring that is known for its role in various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the ethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives exhibited IC50 values ranging from 1.1 µM to 35.7 µM against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-ethoxyphenyl)-triazole | MCF-7 | 1.1 |

| N-(4-ethoxyphenyl)-triazole | HCT-116 | 2.6 |

| N-(4-ethoxyphenyl)-triazole | HepG2 | 1.4 |

| Standard Drug (Doxorubicin) | Various | ~10 |

The mechanism behind this activity often involves the inhibition of thymidylate synthase, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole compounds are also notable. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This suggests a potential therapeutic application in inflammatory diseases.

Table 2: Anti-inflammatory Effects of Triazole Derivatives

| Compound | Inflammatory Marker Inhibition | IC50 (µM) |

|---|---|---|

| N-(4-ethoxyphenyl)-triazole | TNF-α | 0.84 |

| N-(4-ethoxyphenyl)-triazole | IL-6 | 0.75 |

Antimicrobial Activity

Triazoles have been recognized for their antimicrobial properties as well. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is often attributed to their ability to disrupt bacterial cell wall synthesis.

Case Studies

- Case Study on Anticancer Activity : A series of 1H-triazole derivatives were synthesized and evaluated for their cytotoxicity against several cancer cell lines. The results indicated that modifications in the phenyl ring significantly impacted their potency .

- Case Study on Anti-inflammatory Effects : In an animal model of inflammation, a triazole derivative was shown to reduce swelling and pain comparable to standard anti-inflammatory drugs like indomethacin .

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as carbonic anhydrase-II with IC50 values indicating moderate potency .

- Molecular Docking Studies : These studies suggest that the compound binds effectively to active sites of target proteins involved in cancer progression and inflammation .

Q & A

Q. What are the common synthetic routes for preparing N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Critical conditions include:

- Precursor preparation : Reacting 4-ethoxyaniline with propargyl bromide to form the alkyne intermediate.

- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) at 60–80°C in a DMF/H₂O solvent system to ensure regioselective triazole formation .

- Carboxamide coupling : Activating the carboxylic acid group with EDCI/HOBt and reacting with the amine under inert atmosphere to prevent hydrolysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural purity of this compound?

Q. How can researchers overcome solubility limitations of this compound in aqueous biological assays?

- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .

- Structural modification : Introduce polar substituents (e.g., –OH or –SO₃H) on the ethoxyphenyl ring to improve hydrophilicity .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.

- Use desiccants to minimize hygroscopic degradation .

Advanced Questions

Q. How can researchers resolve challenges in crystallographic refinement of this compound, particularly regarding anisotropic displacement parameters?

Q. What experimental strategies are recommended to investigate the enzyme inhibitory activity of this compound?

Q. How should discrepancies in reported biological activity data for triazole carboxamide derivatives be addressed?

- Assay standardization : Replicate experiments under identical conditions (pH 7.4, 37°C) to minimize variability.

- Structural analogs : Compare activity trends across derivatives (e.g., 4-fluorophenyl vs. 4-bromophenyl substitutions) to identify structure-activity relationships (SAR) .

Q. What mechanistic studies can elucidate the mode of action of this compound in enzyme inhibition?

- Molecular docking : Use AutoDock Vina to model ligand-enzyme interactions, focusing on hydrogen bonding with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase).

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to confirm competitive inhibition .

Q. How can researchers evaluate the toxicity and off-target effects of this compound?

Q. What computational approaches are effective in designing derivatives of this compound with enhanced bioactivity?

- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ data to predict active sites for modification.

- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for improved bioavailability .

Q. What high-throughput screening (HTS) strategies are suitable for identifying this compound analogs with therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.